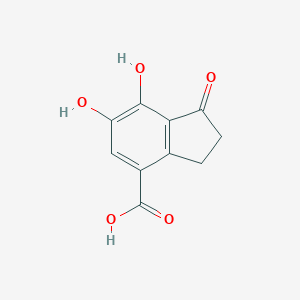

6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Description

Properties

IUPAC Name |

6,7-dihydroxy-1-oxo-2,3-dihydroindene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c11-6-2-1-4-5(10(14)15)3-7(12)9(13)8(4)6/h3,12-13H,1-2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQPYDSJBWIOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650110 | |

| Record name | 6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148050-69-5 | |

| Record name | 6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Abstract: This document provides an in-depth technical guide for the synthesis of 6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid (CAS No. 148050-69-5)[1][2][3][4]. This molecule is of significant interest to researchers in drug development and materials science due to its unique structure, which combines a privileged indanone core with a pharmacologically active catechol moiety. The synthetic strategy detailed herein is centered around a pivotal intramolecular Friedel-Crafts acylation to construct the indanone ring system. This guide elucidates the causal reasoning behind the chosen synthetic pathway, provides detailed step-by-step protocols, and offers insights into the underlying reaction mechanisms to ensure both reproducibility and a thorough understanding of the process.

Introduction: Significance and Synthetic Strategy

The target molecule, this compound, represents a compelling scaffold for chemical and biological investigation. Its two primary structural features are the 1-indanone framework and the catechol group.

-

The 1-Indanone Core: The indanone skeleton is a prominent motif in a multitude of natural products and synthetic pharmaceuticals.[5][6] Its rigid, planar structure makes it an excellent scaffold for presenting functional groups in a defined three-dimensional space, leading to potent biological activity in compounds such as the Alzheimer's drug Donepezil and the HIV protease inhibitor Indinavir.[6][7]

-

The Catechol Moiety: Catechol (1,2-dihydroxybenzene) and its derivatives are versatile pharmacophores known for a wide range of biological activities.[8][9] The catechol group's ability to chelate metals, participate in redox cycling, and act as a potent antioxidant makes it a cornerstone of medicinal chemistry.[10][11]

The convergence of these two motifs presents a significant synthetic challenge, namely the regioselective construction of the polysubstituted aromatic ring and the subsequent annulation of the five-membered ring. This guide proposes a robust, multi-step synthesis designed to overcome these challenges through established, high-fidelity chemical transformations.

Retrosynthetic Analysis

The chosen synthetic strategy is best understood by disconnecting the target molecule into simpler, more accessible starting materials. Our retrosynthetic analysis hinges on three key transformations: a final deprotection step, the crucial indanone ring formation, and the assembly of the necessary precursor.

-

Disconnection C (Deprotection): The final transformation is the cleavage of the two aryl methyl ethers of the catechol group. This is a standard procedure, reliably achieved with strong Lewis acids like boron tribromide (BBr₃), to unmask the target diol.

-

Disconnection B (Ring Formation): The carbon-carbon bond forming the indanone ring is disconnected via an intramolecular Friedel-Crafts acylation. This is one of the most common and effective methods for synthesizing 1-indanones from 3-arylpropionic acids.[6][12][13] This leads us to the key precursor, a substituted 3-phenylpropanoic acid.

-

Disconnection A (Precursor Assembly): The synthesis of the key precursor, 3-(2-Carboxy-4,5-dimethoxyphenyl)propanoic acid, is the most complex phase. A logical approach begins with a substituted toluene derivative, 4,5-dimethoxy-2-methylbenzoic acid. A benzylic bromination followed by a malonic ester synthesis provides a reliable method for constructing the propanoic acid side chain with high efficiency.

The Forward Synthesis: Detailed Experimental Protocols

This section details the step-by-step methodology for the synthesis, broken down into three main parts corresponding to the assembly of the precursor, the formation of the indanone ring, and the final deprotection.

Part 1: Synthesis of the Key Precursor, 3-(2-Carboxy-4,5-dimethoxyphenyl)propanoic acid

This phase focuses on constructing the critical intermediate required for the cyclization reaction.

Protocol 1.1: Benzylic Bromination of 4,5-Dimethoxy-2-methylbenzoic acid

-

To a solution of 4,5-dimethoxy-2-methylbenzoic acid (1.0 equiv) in anhydrous carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 equiv).

-

Add a catalytic amount of benzoyl peroxide (BPO, 0.02 equiv) as a radical initiator.

-

Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure. The crude 2-(bromomethyl)-4,5-dimethoxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Causality: The Wohl-Ziegler reaction is employed for its high selectivity in brominating the benzylic position over aromatic ring positions, especially on an electron-rich ring. CCl₄ is used as it is an inert solvent that does not participate in the radical reaction.

Protocol 1.2: Malonic Ester Synthesis of the Propanoic Acid Side Chain

-

In a separate flask, prepare sodium ethoxide by dissolving sodium metal (1.1 equiv) in absolute ethanol under an inert atmosphere (N₂ or Ar).

-

To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 equiv) dropwise at 0°C.

-

Add a solution of 2-(bromomethyl)-4,5-dimethoxybenzoic acid (1.0 equiv) in ethanol dropwise to the diethyl malonate anion solution.

-

Allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours until TLC indicates consumption of the starting bromide.

-

Cool the mixture, neutralize with dilute HCl, and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude malonic ester intermediate.

Protocol 1.3: Hydrolysis and Decarboxylation

-

Dissolve the crude malonic ester intermediate from the previous step in a mixture of ethanol and aqueous sodium hydroxide (5.0 equiv).

-

Heat the mixture to reflux for 4-6 hours to ensure complete saponification of all three ester groups.

-

Cool the reaction mixture to 0°C and carefully acidify with concentrated HCl until the pH is ~1-2.

-

Heat the acidic mixture to reflux for an additional 4-6 hours to promote decarboxylation of the malonic acid intermediate.

-

Upon cooling, the product, 3-(2-carboxy-4,5-dimethoxyphenyl)propanoic acid, should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part 2: Indanone Ring Formation via Intramolecular Friedel-Crafts Acylation

This is the pivotal step where the five-membered ring is constructed. The reaction proceeds in two stages: activation of the carboxylic acid, followed by Lewis acid-catalyzed cyclization.

Protocol 2.1: Intramolecular Friedel-Crafts Acylation

-

Suspend the precursor diacid (1.0 equiv) in thionyl chloride (SOCl₂, 5.0 equiv) with a catalytic amount of DMF.

-

Heat the mixture to reflux for 2-3 hours. The excess thionyl chloride can be removed by distillation or rotary evaporation. This yields the crude diacid chloride.

-

Crucially, perform the next step under strictly anhydrous conditions. Dissolve the crude diacid chloride in an anhydrous, non-coordinating solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add anhydrous aluminum chloride (AlCl₃, 2.2 equiv) portion-wise, controlling the evolution of HCl gas.

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-18 hours.

-

Quench the reaction by carefully pouring it onto crushed ice with concentrated HCl.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid.

-

Purify the product by column chromatography on silica gel or by recrystallization.

-

Causality: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[14][15] Thionyl chloride converts the carboxylic acid into a more reactive acid chloride. The strong Lewis acid, AlCl₃, coordinates to the acid chloride, facilitating the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring to close the five-membered ring.[16][17] The reaction is intramolecular, which is kinetically favored.

Part 3: Final Deprotection to Yield the Target Molecule

The final step is the cleavage of the stable aryl methyl ethers to reveal the catechol functionality.

Protocol 3.1: Demethylation with Boron Tribromide

-

Caution: BBr₃ is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood under anhydrous conditions.

-

Dissolve the protected indanone (1.0 equiv) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Add a solution of boron tribromide (BBr₃, 2.5 equiv) in DCM dropwise via a syringe.

-

Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for 12-24 hours.

-

Cool the mixture back to 0°C and quench by the slow, dropwise addition of methanol, followed by water.

-

Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

The final product, this compound, can be purified by recrystallization or preparative HPLC.

-

Causality: Boron tribromide is a powerful Lewis acid that is particularly effective for cleaving aryl methyl ethers. The boron atom coordinates to the ether oxygen, weakening the C-O bond and facilitating nucleophilic attack by the bromide ion to displace the methyl group.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed using standard analytical techniques. The following table provides expected data based on the proposed structures.

| Compound | Molecular Formula | Mol. Weight | Expected ¹H NMR Signals (δ, ppm) | Expected IR (cm⁻¹) |

| Protected Indanone (6,7-Dimethoxy-1-oxo...acid) | C₁₂H₁₂O₅ | 236.22 | ~11-12 (1H, s, COOH), ~7.5 (1H, s, Ar-H), ~4.0 (6H, s, 2x OCH₃), ~3.1 (2H, t, CH₂), ~2.7 (2H, t, CH₂) | ~3000 (br, O-H), ~1710 (C=O, acid), ~1680 (C=O, ketone), ~1260 (C-O) |

| Target Molecule (6,7-Dihydroxy-1-oxo...acid) | C₁₀H₈O₅ | 208.17 | ~11-12 (1H, s, COOH), ~9.0 (2H, br s, 2x OH), ~7.3 (1H, s, Ar-H), ~3.0 (2H, t, CH₂), ~2.6 (2H, t, CH₂) | ~3400 (br, O-H), ~3000 (br, O-H), ~1705 (C=O, acid), ~1675 (C=O, ketone) |

Conclusion

This guide outlines a robust and logical synthetic route to this compound. The strategy relies on a cornerstone transformation in organic synthesis—the intramolecular Friedel-Crafts acylation—to construct the indanone core. By providing detailed, step-by-step protocols and explaining the chemical principles behind each step, this document serves as a valuable resource for researchers aiming to synthesize this molecule and its analogues for applications in medicinal chemistry and beyond. The successful execution of this synthesis will provide access to a valuable chemical entity with significant potential for further investigation.

References

- Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Organic & Biomolecular Chemistry (RSC Publishing).

- The Role of Catechol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Indanone synthesis. Organic Chemistry Portal.

- Annulations involving 1-indanones to access fused- and spiro frameworks. ScienceDirect.

- A New Synthetic Route to Selected Indenones. Taylor & Francis Online.

- Indane-1,3-Dione: From Synthetic Strategies to Applications. PubMed Central (PMC).

- Medicinal chemistry of catechol, a versatile pharmacophore. Journal of Population Therapeutics and Clinical Pharmacology.

- Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. PubMed Central (PMC).

- Design and synthesis of functionalized 4-aryl-Catechol derivatives as new antiinflammtory agents with in vivo efficacy. PubMed.

- Synthesis of 1-indanones with a broad range of biological activity. PubMed Central (PMC).

- Catecholamine Derivatives as Novel Crosslinkers for the Synthesis of Versatile Biopolymers. MDPI.

- Method for producing 1-indanone derivatives. Google Patents.

- The Synthesis of Derivatives of 1-Indanone and Indenone. ACS Publications.

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

- One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions. The Journal of Organic Chemistry.

- Friedel–Crafts reaction. Wikipedia.

- Non-Conventional Methodologies in the Synthesis of 1-Indanones. PubMed Central (PMC).

- Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. University of Liverpool IT Services.

- This compound. ChemScene.

- Applications of Friedel–Crafts reactions in total synthesis of natural products. Royal Society of Chemistry.

- Applications of Friedel–Crafts reactions in total synthesis of natural products. PubMed Central (PMC).

- This compound. CymitQuimica.

- This compound. Amazon S3.

- Process for preparing 1-indanones. Google Patents.

- Friedel Crafts Acylation. YouTube.

- Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.

-

Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Available at: [Link]

- 6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylicacid. MySkinRecipes.

-

This compound. Achmem. Available at: [Link]

- This compound. CymitQuimica.

- Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI.

- Industrial production method of 4-hydroxy-1-indanone. Google Patents.

- Synthesis of 1-indanones with a broad range of biological activity. ResearchGate.

- 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. National Institutes of Health (NIH).

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3D-YFA05069 - 67-dihydroxy-1-oxo-23-dihydro-1h-indene-4-ca… [cymitquimica.com]

- 3. achmem.com [achmem.com]

- 4. This compound [cymitquimica.com]

- 5. [PDF] Annulations involving 1-indanones to access fused- and spiro frameworks | Semantic Scholar [semanticscholar.org]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pcliv.ac.uk [pcliv.ac.uk]

- 8. nbinno.com [nbinno.com]

- 9. Design and synthesis of functionalized 4-aryl-Catechol derivatives as new antiinflammtory agents with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Medicinal chemistry of catechol, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 11. Catecholamine Derivatives as Novel Crosslinkers for the Synthesis of Versatile Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 15. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. byjus.com [byjus.com]

An In-depth Technical Guide to the Physicochemical Properties of 6,7-dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6,7-dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid (CAS No. 148050-69-5), a versatile building block with significant potential in medicinal chemistry and biochemical research. While experimental data for certain properties of this specific molecule remains limited in publicly accessible literature, this guide synthesizes available computational data with established, detailed experimental protocols to empower researchers in their own investigations. The document is structured to provide not just data, but a practical framework for the experimental determination and application of these key physicochemical parameters. We delve into the theoretical underpinnings of each property, its relevance in drug discovery and development, and provide step-by-step methodologies for its empirical validation.

Introduction and Molecular Overview

This compound is a polyfunctional organic molecule featuring an indanone core, a carboxylic acid, and a catechol (1,2-dihydroxybenzene) moiety. This unique combination of functional groups imparts a range of chemical and physical properties that make it an attractive starting point for the synthesis of novel therapeutic agents and a valuable tool in the study of biochemical processes.

The presence of the carboxylic acid group provides a handle for salt formation and further chemical modification, while the catechol and ketone functionalities are known to be involved in various biological interactions, including antioxidant activity and enzyme inhibition. This guide will systematically explore the key physicochemical properties that govern the behavior of this molecule in both chemical and biological systems.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 148050-69-5[1][2] |

| Molecular Formula | C₁₀H₈O₅[1][2] |

| Molecular Weight | 208.17 g/mol [1][2] |

| Chemical Structure |  |

Computational Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial estimates of a molecule's physicochemical properties. These predictions are instrumental in guiding experimental design and hypothesis generation.

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 94.83 Ų | ChemScene[1] |

| LogP (Octanol-Water Partition Coefficient) | 0.9249 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Hydrogen Bond Donors | 3 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Key Physicochemical Parameters and Experimental Determination

This section provides a detailed exploration of the most critical physicochemical properties for this compound, along with robust, field-proven experimental protocols for their determination.

Acidity (pKa)

Scientific Rationale: The pKa, or acid dissociation constant, is a critical parameter for any ionizable compound, particularly a carboxylic acid. It dictates the extent of ionization at a given pH, which in turn profoundly influences solubility, lipophilicity, membrane permeability, and receptor binding. For this molecule, the carboxylic acid is the primary acidic functional group, though the phenolic hydroxyl groups also contribute to its overall acidic character.

Expected pKa: While no experimental pKa is available for this specific molecule, a predicted pKa for a structurally similar compound, 1H-Indene-4-carboxylic acid, 2,3-dihydro-6,7-dimethoxy-1-oxo-, is reported to be 3.86 ± 0.20. Given the electron-donating nature of methoxy groups versus hydroxyl groups, the pKa of the target molecule is expected to be in a similar range, likely between 3 and 5.

Experimental Protocols for pKa Determination:

-

Potentiometric Titration: This is the gold-standard method for pKa determination, offering high accuracy and reproducibility.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., deionized water, or a water/methanol mixture for compounds with limited aqueous solubility) to a final concentration of approximately 1-10 mM.

-

Titration Setup: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa. Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection in the curve, which can be precisely determined from the maximum of the first derivative of the titration curve. The pKa is the pH at the half-equivalence point.

-

-

UV-Vis Spectrophotometry: This method is particularly useful for compounds with a chromophore close to the ionizable center, as the UV-Vis spectrum will change with the ionization state.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO). Add a small, constant aliquot of the stock solution to each buffer solution to achieve the same final concentration.

-

Spectral Acquisition: Record the UV-Vis spectrum of each solution.

-

Data Analysis: Identify a wavelength where the absorbance changes significantly as a function of pH. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

-

Lipophilicity (LogP/LogD)

Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug design. It influences absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The octanol-water partition coefficient (LogP for the neutral species) and the distribution coefficient (LogD at a specific pH) are the most common measures of lipophilicity.

Predicted LogP: The computationally predicted LogP value is 0.9249[1]. This suggests that the neutral form of the molecule has a slight preference for the lipid phase over the aqueous phase.

Experimental Protocol for LogP/LogD Determination (Shake-Flask Method):

Caption: Workflow for LogP determination using the shake-flask method.

Step-by-Step Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing them to separate overnight. For LogD determination, use a buffer of the desired pH instead of pure water.

-

Partitioning: Accurately weigh and dissolve a small amount of the compound in the pre-saturated aqueous phase. Add a known volume of the pre-saturated n-octanol.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.

-

Concentration Measurement: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Thermal Properties (Melting Point)

Scientific Rationale: The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a solid compound. It is a critical parameter for material characterization and formulation development.

Expected Melting Point: No experimental melting point data has been found for this specific compound. For a related compound, 1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo-, a melting point of 225-226 °C is reported. The presence of two hydroxyl groups in the target molecule is likely to increase intermolecular hydrogen bonding, which could result in a higher melting point.

Experimental Protocol for Melting Point Determination (Differential Scanning Calorimetry - DSC):

Caption: Workflow for melting point determination by DSC.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a small amount of the crystalline compound (typically 1-5 mg) into an aluminum DSC pan. Hermetically seal the pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Acquisition: The instrument will record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The melting of a crystalline solid is an endothermic event, which will appear as a peak on the DSC thermogram. The melting point is typically reported as the onset temperature of this peak.

Proposed Synthesis Route

Caption: Proposed retrosynthetic analysis for the target molecule.

A potential forward synthesis could involve the following key steps:

-

Starting Material: Begin with a commercially available, appropriately substituted benzene derivative, such as 3,4-dimethoxytoluene.

-

Functionalization: Introduce a propionic acid side chain, for example, through a Friedel-Crafts acylation followed by reduction.

-

Cyclization: Effect an intramolecular Friedel-Crafts acylation to form the indanone ring system.

-

Introduction of the Carboxylic Acid: Introduce the carboxylic acid at the 4-position, potentially through a directed ortho-metalation followed by carboxylation.

-

Demethylation: Cleave the methyl ethers of the hydroxyl groups to yield the final catechol functionality.

Applications and Relevance in Research and Drug Discovery

The structural features of this compound make it a molecule of significant interest in several areas of research:

-

Antioxidant Research: The catechol moiety is a well-known scavenger of reactive oxygen species. This compound can serve as a model system for studying the mechanisms of antioxidant activity and for the development of novel antioxidant therapies for diseases associated with oxidative stress.[3]

-

Medicinal Chemistry Scaffold: The indanone core is a "privileged structure" in medicinal chemistry, appearing in a number of approved drugs. This compound serves as a versatile starting material for the synthesis of more complex molecules targeting a range of biological targets.[3]

-

Central Nervous System (CNS) Drug Discovery: Indanone derivatives have been explored for the treatment of neurodegenerative diseases such as Alzheimer's disease, often as cholinesterase inhibitors. The dihydroxy substitution pattern of this molecule may offer unique opportunities for targeting CNS pathologies.[3]

-

Anti-inflammatory Drug Development: The indanone scaffold is also present in some non-steroidal anti-inflammatory drugs (NSAIDs). This compound could be a precursor for the synthesis of novel anti-inflammatory agents.[3]

-

Dermatology and Cosmetics: The potential for derivatives of this molecule to inhibit tyrosinase, a key enzyme in melanin production, suggests its utility in the development of skin-lightening agents and treatments for hyperpigmentation.[3]

Conclusion

This compound is a molecule with a rich chemical functionality that holds considerable promise for a variety of research and development applications. While a complete experimental physicochemical profile is not yet publicly available, this guide provides a solid foundation for researchers by synthesizing computational data with detailed, actionable experimental protocols. The elucidation of the experimental values for properties such as pKa, LogP, and melting point, using the methodologies outlined herein, will be crucial for unlocking the full potential of this versatile chemical entity in the advancement of science and medicine.

References

-

6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylicacid - MySkinRecipes. [Link]

-

1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo- - ChemBK. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 6,7-dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Foreword: Unveiling the Potential of a Privileged Scaffold

The indanone core is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant therapeutic properties.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-Alzheimer's, anticancer, antimicrobial, and anti-inflammatory effects.[1][3] This guide focuses on a specific, yet underexplored, member of this family: 6,7-dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid .

While extensive, peer-reviewed studies on this particular molecule are nascent, its structural features—a catechol (6,7-dihydroxy) moiety fused to an indanone-carboxylic acid backbone—provide a strong scientific rationale for predicting its biological activities. The presence of the catechol group is a hallmark of potent antioxidant and free-radical scavenging compounds.[4][5] Furthermore, the indanone framework is implicated in the inhibition of various enzymes, with derivatives showing promise as tyrosinase inhibitors for skincare applications.[4][6]

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a framework for investigation. We will explore the hypothesized biological activities of this compound, grounded in its chemical architecture, and present detailed, field-proven experimental protocols to validate these hypotheses. Our approach is to empower researchers to unlock the full potential of this promising molecule.

Chemical and Physicochemical Properties

A foundational understanding of the molecule's properties is critical for designing meaningful biological assays.

| Property | Value | Source |

| CAS Number | 148050-69-5 | |

| Molecular Formula | C₁₀H₈O₅ | [7][8] |

| Molecular Weight | 208.17 g/mol | [7][8] |

| Purity | ≥98% (commercially available) | [7] |

| Storage | 2-8°C | |

| SMILES | O=C(O)C(C=C1O)=C(CC2)C(C2=O)=C1O | [7] |

Hypothesized Biological Activities and Mechanistic Rationale

The chemical structure of this compound strongly suggests two primary areas of biological activity: antioxidant effects and enzyme inhibition, particularly of tyrosinase.

Antioxidant and Radical Scavenging Activity

The 6,7-dihydroxy substitution on the aromatic ring forms a catechol group. Catechols are well-established antioxidants. The two adjacent hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, forming a stable ortho-quinone. This ability to scavenge reactive oxygen species (ROS) suggests potential applications in mitigating oxidative stress-related pathologies.

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway.[9] Its overactivity can lead to hyperpigmentation. Many tyrosinase inhibitors are phenolic compounds that can chelate the copper ions in the enzyme's active site or act as alternative substrates. The catechol moiety of the title compound is structurally similar to L-DOPA, a natural substrate of tyrosinase, suggesting it could act as a competitive inhibitor. Carboxylic acids have also been shown to inhibit tyrosinase, potentially contributing to the overall effect.[10]

Experimental Protocols for Activity Validation

The following protocols provide a robust framework for quantifying the hypothesized biological activities.

Workflow for Assessing Antioxidant Activity

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM DPPH solution in methanol. Store in the dark.

-

Prepare a 1 mg/mL stock solution of the test compound in DMSO.

-

Prepare serial dilutions of the test compound in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Prepare serial dilutions of ascorbic acid as a positive control.

-

-

Assay Procedure:

-

To a 96-well plate, add 100 µL of each dilution of the test compound or control.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

-

Plot the scavenging percentage against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

Workflow for Tyrosinase Inhibition Assay

Mushroom Tyrosinase Inhibition Assay

This assay measures the inhibition of the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.

Materials:

-

This compound

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate buffer (pH 6.8)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.

-

Prepare a 2 mM L-DOPA solution in phosphate buffer.

-

Prepare a 1 mg/mL stock solution of the test compound in DMSO.

-

Prepare serial dilutions of the test compound and kojic acid in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of the test compound dilutions.

-

Add 40 µL of the tyrosinase solution to each well.

-

Incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and create a Lineweaver-Burk plot.

-

Broader Therapeutic Potential and Future Directions

The indanone scaffold is a versatile starting point for drug discovery.[3] Beyond antioxidant and tyrosinase inhibitory effects, derivatives of this compound could be synthesized and screened for a variety of other activities, including:

-

Anti-inflammatory Activity: The antioxidant properties may contribute to anti-inflammatory effects by reducing oxidative stress, a key component of inflammation.

-

Anticancer Activity: Many indanone derivatives have shown promise as anticancer agents.[1][11]

-

Neuroprotective Effects: Given that the well-known Alzheimer's drug, Donepezil, is an indanone derivative, this class of compounds warrants investigation for neuroprotective properties.[1][2]

Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this molecule. Modifications to the carboxylic acid group (e.g., esterification, amidation) and the indanone ring could lead to the discovery of novel therapeutic agents.

Conclusion

This compound is a molecule of significant interest due to its structural features, which strongly suggest potent biological activities. The catechol moiety points towards robust antioxidant and radical-scavenging capabilities, while the overall indanone structure is a known pharmacophore for enzyme inhibition, including tyrosinase. This guide provides the scientific rationale and detailed experimental workflows for researchers to systematically investigate and validate these potential activities. The exploration of this compound and its derivatives holds considerable promise for the development of new therapeutics and cosmeceuticals.

References

-

Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1153-1168. [Link]

-

ResearchGate. (n.d.). Recent developments in biological activities of indanones. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Recent developments in biological activities of indanones. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of various indanones and bioactive natural products containing.... Retrieved from [Link]

-

Khan, M. T. H., Khan, S. B., & Ather, A. (2007). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(6), 639-650. [Link]

-

Bielecka, M., & Albrecht, J. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 133-151. [Link]

-

Chen, Y. H., Chen, Y. C., Lee, C. M., & Chen, Y. C. (2023). Inhibition of Tyrosinase and Melanogenesis by Carboxylic Acids: Mechanistic Insights and Safety Evaluation. International Journal of Molecular Sciences, 24(15), 12285. [Link]

-

Moon, H. R., et al. (2013). De novo tyrosinase inhibitor: 4-(6,7-dihydro-5H-indeno[5,6-d]thiazol-2-yl)benzene-1,3-diol (MHY1556). Bioorganic & Medicinal Chemistry Letters, 23(14), 4069-4072. [Link]

-

Grimes, P. E. (2023). Tyrosinase Inhibitors: A Perspective. Cosmetics, 10(4), 105. [Link]

-

Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475. [Link]

-

MySkinRecipes. (n.d.). 6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylicacid. Retrieved from [Link]

-

Amazon AWS. (n.d.). This compound. Retrieved from [Link]

-

Chen, Z., et al. (2021). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4 H-pyran-4-one to scavenge free radicals. RSC Advances, 11(55), 34456-34461. [Link]

-

Hovhannisyan, A. S., et al. (2019). Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Molecules, 24(18), 3326. [Link]

-

Strazdina, I., & Jure, M. (2023). Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. Antioxidants, 12(11), 1969. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Biological Activity Evaluation of Indan-1-Carboxylic Acid-3-Semicarbazone and Indan-1-Acetic Acid-3-Semicarbazone. Retrieved from [Link]

-

Xie, B., et al. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Letters in Drug Design & Discovery, 20(1), 86-98. [Link]

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylicacid [myskinrecipes.com]

- 5. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4 H-pyran-4-one to scavenge free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. 3D-YFA05069 - 67-dihydroxy-1-oxo-23-dihydro-1h-indene-4-ca… [cymitquimica.com]

- 9. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery, Isolation, and Characterization of 6,7-dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Abstract

6,7-dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is a polyfunctional organic molecule featuring an indanone core, a catechol moiety, and a carboxylic acid. This structure suggests significant potential as a scaffold in medicinal chemistry, particularly due to the well-established roles of catechol and carboxylic acid groups in interacting with biological targets and the privileged nature of the indanone framework in bioactive compounds.[1][2][3] This guide presents a hypothetical discovery context for this molecule and provides a comprehensive, field-proven methodology for its multi-step isolation, purification, and rigorous characterization. The protocols described herein are designed to be self-validating, emphasizing the scientific rationale behind each experimental choice to ensure reproducibility and scientific integrity.

Introduction: A Hypothetical Discovery Pathway

The discovery of novel small molecules with therapeutic potential is often the result of systematic screening or the investigation of metabolic pathways. For the purpose of this guide, we will postulate the "discovery" of this compound as a lead compound identified from a high-throughput screening campaign targeting metalloenzymes. The presence of the catechol (1,2-dihydroxybenzene) moiety is a well-known structural alert for metal chelation, making it a rational starting point for inhibitors of enzymes like catechol-O-methyltransferase (COMT) or tyrosinase.

The indanone core is a privileged structure found in numerous natural products and synthetic pharmaceuticals, valued for its rigid framework which can orient functional groups in a well-defined three-dimensional space.[4][5] The combination of the indanone scaffold with both a catechol system and a carboxylic acid presents a molecule with multiple points for potential biological interaction, high polarity, and acidic properties. This guide provides the foundational chemistry required to synthesize, isolate, and validate this promising molecular entity.

Figure 1: A conceptual workflow illustrating the hypothetical discovery of the target compound.

Proposed Synthetic Pathway

While various synthetic routes to substituted 1-indanones exist[6][7], a plausible and robust approach to the target molecule involves an intramolecular Friedel-Crafts acylation of a suitably substituted hydrocinnamic acid precursor. The following pathway is proposed, starting from commercially available 3,4-dimethoxy-phenylpropionic acid.

Figure 2: Proposed multi-step synthesis of the target compound.

Comprehensive Isolation and Purification Protocol

The successful isolation of the target compound from a crude synthetic reaction mixture hinges on a multi-stage purification strategy that leverages its unique physicochemical properties: high polarity, dual acidic centers (carboxylic acid and phenolic hydroxyls), and crystalline nature.

Stage 1: Acid-Base Liquid-Liquid Extraction

Causality: The primary challenge is to separate the highly polar acidic product from non-polar and neutral byproducts. Acid-base extraction is the most effective initial step.[8][9] The strategy involves converting the acidic product into its water-soluble salt, washing away organic-soluble impurities, and then regenerating the acidic product to transfer it back into an organic phase.

Step-by-Step Protocol:

-

Initial Dissolution: Dissolve the crude reaction mixture (post-synthesis and quench) in a suitable organic solvent such as ethyl acetate (EtOAc).

-

Weak Base Wash: Transfer the EtOAc solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake vigorously, venting frequently.

-

Expertise & Experience: NaHCO₃ is a weak base and will selectively deprotonate the more acidic carboxylic acid (pKa ~4-5) to form the sodium carboxylate salt, which partitions into the aqueous layer. The less acidic phenolic hydroxyls (pKa ~9-10) will remain largely protonated and in the organic layer, along with neutral impurities. This step can be used to separate isomers if one lacks the carboxylic acid group. For our target, this step moves the entire molecule to the aqueous phase.

-

-

Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.

-

Back-Wash (Optional): Wash the combined aqueous extracts with a small amount of fresh EtOAc to remove any trapped neutral impurities.

-

Acidification & Re-extraction: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M hydrochloric acid (HCl). The protonated, water-insoluble product will precipitate or form an emulsion.

-

Extract the acidified aqueous solution three times with fresh portions of EtOAc. The purified product will now be in the organic phase.

-

Final Wash and Dry: Combine the organic extracts, wash with brine to remove excess water, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent in vacuo to yield the crude, but significantly purified, product.

Stage 2: Normal-Phase Column Chromatography

Causality: Although extraction removes many impurities, closely related polar byproducts may remain. Column chromatography provides a higher degree of separation based on differential adsorption to a solid stationary phase.[10][11] Given the polar nature of the target compound, a normal-phase setup with a polar stationary phase is appropriate.

Step-by-Step Protocol:

-

Stationary Phase: Prepare a column with silica gel (SiO₂) in a suitable solvent system.

-

Sample Loading: Dissolve the crude product from Stage 1 in a minimal amount of the initial mobile phase (or a slightly more polar solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the prepared column.

-

Mobile Phase & Elution: Use a gradient elution system.

-

Starting Solvent (Non-polar): A mixture of Hexane/Ethyl Acetate (e.g., 70:30) with 1% acetic acid. The acetic acid is critical to keep the carboxylic acid protonated and prevent streaking on the silica gel.

-

Ending Solvent (Polar): A mixture of Hexane/Ethyl Acetate (e.g., 30:70) with 1% acetic acid, or even introducing a small percentage of methanol (e.g., 5% Methanol in Dichloromethane) for highly retained compounds.[12]

-

-

Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC), staining with a suitable agent (e.g., potassium permanganate) if the compound is not UV-active.

-

Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the chromatographically pure product.

Stage 3: Recrystallization

Causality: The final step to obtain a highly crystalline, analytically pure solid is recrystallization.[13][14] This process removes trace impurities that co-eluted during chromatography by leveraging differences in solubility between the product and impurities in a specific solvent system at different temperatures.

Step-by-Step Protocol:

-

Solvent Screening: In small test tubes, test the solubility of the purified product in various solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene, and mixtures thereof). An ideal solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is often effective for polar compounds.

-

Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of boiling solvent.

-

Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

-

Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under high vacuum.

Figure 3: Multi-stage workflow for the isolation and purification of the target compound.

Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential to unambiguously confirm the structure and assess the purity of the final isolated compound.[15][16]

Spectroscopic Characterization

| Technique | Functional Group/Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | Two singlets or doublets in the aromatic region (~6.5-7.5 ppm). |

| Aliphatic Protons | Two triplets (or complex multiplets) for the -CH₂-CH₂- protons of the indanone ring (~2.5-3.5 ppm). | |

| Acidic Protons | A very broad singlet for the -COOH proton (>10 ppm). Two broad singlets for the phenolic -OH protons. These may exchange with D₂O. | |

| ¹³C NMR | Carbonyl Carbons | Two signals in the downfield region: C=O (ketone) ~190-205 ppm; C=O (acid) ~170-180 ppm.[17] |

| Aromatic Carbons | Signals in the ~110-160 ppm range. Carbons attached to oxygen (C-OH) will be further downfield. | |

| Aliphatic Carbons | Two signals in the upfield region (~25-40 ppm) for the two methylene carbons. | |

| FTIR | O-H Stretch | Very broad absorption band from ~2500-3300 cm⁻¹ (superposition of carboxylic acid and phenol O-H). |

| C=O Stretch | Two distinct peaks: Ketone C=O at ~1680-1700 cm⁻¹; Carboxylic Acid C=O at ~1700-1725 cm⁻¹. | |

| C=C Stretch | Absorptions in the ~1450-1600 cm⁻¹ range for the aromatic ring. | |

| HRMS (ESI) | Molecular Ion | Calculated [M-H]⁻: 207.030. Found: 207.029 ± 0.005. |

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of a final compound. A reversed-phase method is ideal for this polar analyte.[18][19]

Step-by-Step Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The acid is crucial to suppress the ionization of the carboxylic acid and phenols, ensuring sharp, symmetrical peaks.[19]

-

Solvent B: Acetonitrile or Methanol with 0.1% Formic Acid/TFA.

-

-

Elution Method: A gradient elution, for example, starting at 10% B and increasing to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the aromatic system absorbs (e.g., 254 nm or 280 nm).

-

Validation: A pure sample should yield a single major peak (>98% by area integration).

Conclusion

This guide has outlined a robust and scientifically grounded framework for the synthesis, isolation, and characterization of this compound. By employing a logical sequence of acid-base extraction, normal-phase column chromatography, and final recrystallization, a high degree of purity can be achieved. The subsequent analytical workflow, combining NMR, MS, IR, and HPLC, provides the necessary data to confirm the molecular structure and validate its purity. This comprehensive methodology ensures that researchers can reliably obtain and verify this promising compound for further investigation in drug discovery and development programs.

References

-

Wikipedia. (n.d.). Acid–base extraction. Retrieved January 14, 2026, from [Link]

-

LibreTexts Chemistry. (2022). Acid-base extraction. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Examples of various indanones and bioactive natural products containing indanone motif. Retrieved January 14, 2026, from [Link]

-

LibreTexts Chemistry. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved January 14, 2026, from [Link]

-

StudySmarter. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Some examples of natural products containing the indanone motif. Retrieved January 14, 2026, from [Link]

-

LibreTexts Chemistry. (2022). Acid-Base Extraction. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Representative natural products and pharmaceuticals containing indanone and spiroindanone cores. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Biologically active and natural compounds with indanone core skeleton. Retrieved January 14, 2026, from [Link]

-

The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?. Retrieved January 14, 2026, from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR spectroscopic data for indanone 2 in CDCl3. Retrieved January 14, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 1-Indanone. Retrieved January 14, 2026, from [Link]

-

University of Utah. (n.d.). NMR Assignments for 2-Ethyl-Indanone. Retrieved January 14, 2026, from [Link]

-

Journal of Physical Science. (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. Retrieved January 14, 2026, from [Link]

-

ScienceDirect. (n.d.). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.

-

Agilent. (n.d.). Interpretation of 2D NMR Spectra. Retrieved January 14, 2026, from [Link]

-

Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved January 14, 2026, from [Link]

-

Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved January 14, 2026, from [Link]

-

University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved January 14, 2026, from [Link]

-

PlumX. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved January 14, 2026, from [Link]

-

University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 14, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indanone synthesis [organic-chemistry.org]

- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Chromatography [chem.rochester.edu]

- 13. thestudentroom.co.uk [thestudentroom.co.uk]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chemistry.utah.edu [chemistry.utah.edu]

- 18. PlumX [plu.mx]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Synthetic Intermediate

This technical guide delves into the chemical identity, properties, and potential applications of 6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid. As a Senior Application Scientist, my objective is to provide a document that is not only technically precise but also imbued with practical insights for researchers in the field of medicinal chemistry and drug discovery. It is important to note at the outset that while this compound is commercially available as a research chemical, detailed, peer-reviewed synthesis protocols and extensive biological studies are not widely published in readily accessible literature. Consequently, this guide will provide a comprehensive overview of the known information and present a plausible, expertly-devised synthetic strategy based on established principles of organic chemistry for this class of molecules. This approach aims to empower researchers with a strong foundational understanding and a scientifically sound starting point for their own investigations.

Core Compound Identification and Properties

The subject of this guide is a polyfunctional aromatic compound belonging to the indanone class. Its structure is characterized by a fused bicyclic system comprising a benzene ring and a cyclopentanone ring, further substituted with two hydroxyl groups (a catechol moiety) and a carboxylic acid group.

IUPAC Name: this compound

The presence of the catechol and carboxylic acid functionalities suggests potential for interesting biological activity, particularly as an antioxidant and a metal chelator, as well as serving as a versatile scaffold for the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in various experimental settings, from reaction conditions to biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₅ | [1][2] |

| Molecular Weight | 208.17 g/mol | [1][2] |

| Appearance | Likely a solid (at room temperature) | General knowledge |

| Storage | 2-8°C | [3] |

| Purity | Typically ≥95% (commercial grade) | [1] |

Proposed Synthesis Pathway: A Chemist's Perspective

The proposed strategy begins with a commercially available, appropriately substituted benzene derivative and proceeds through a sequence of reactions to construct the indanone core and install the required functional groups.

Caption: Simplified mechanism of free radical scavenging by a catechol-containing compound.

Enzyme Inhibition: A Focus on Tyrosinase

Derivatives of this compound have been suggested to inhibit tyrosinase, a key enzyme in melanin synthesis. [3]The catechol structure can mimic the natural substrate of tyrosinase (L-DOPA), potentially acting as a competitive inhibitor. This makes this compound an interesting lead compound for the development of agents for treating hyperpigmentation disorders and for use in cosmetic applications. [3]

Scaffold for Synthesis of CNS-Active and Anti-inflammatory Agents

The indanone core is a "privileged structure" in medicinal chemistry, meaning it is a scaffold that is capable of binding to multiple biological targets. Indanone derivatives have been explored for a wide range of activities, including as central nervous system (CNS) agents and anti-inflammatory drugs. [3]Therefore, this compound serves as a valuable starting material for the synthesis of libraries of more complex molecules with potential therapeutic applications in these areas.

Conclusion and Future Directions

This compound is a compound with significant untapped potential. Its confirmed chemical identity and the presence of key pharmacophores make it an attractive target for further investigation. The primary hurdle for researchers is the lack of a published, optimized synthesis protocol. The hypothetical pathway presented in this guide offers a solid foundation for overcoming this challenge.

Future research should focus on:

-

Synthesis Validation: The experimental validation and optimization of a reliable and scalable synthesis for this compound.

-

Biological Screening: A comprehensive evaluation of its antioxidant, anti-inflammatory, and enzyme inhibitory activities.

-

Analogue Synthesis: Utilizing this compound as a scaffold to generate a library of derivatives for structure-activity relationship (SAR) studies.

By addressing these areas, the scientific community can unlock the full potential of this intriguing molecule and pave the way for its application in the development of novel therapeutics.

References

-

MySkinRecipes. 6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylicacid. [Link]

Sources

- 1. 1,2-Dihydroxy-2-(3-methylbut-2-enyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 56461-20-2|1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant Properties of Dihydroxy-Indene Derivatives: Mechanisms, Structure-Activity Relationships, and Evaluation Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antioxidants

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a well-established pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing cellular injury. While natural polyphenols, such as flavonoids, are extensively studied for their antioxidant capabilities, the search for novel synthetic antioxidants with improved potency, stability, and bioavailability is a critical endeavor in modern drug discovery.

This guide focuses on dihydroxy-indene derivatives, a class of compounds that merges the structural rigidity of the indene scaffold with the potent free-radical scavenging ability of a catechol- or resorcinol-like dihydroxy substitution pattern. We will explore the core mechanisms of their antioxidant action, delineate the crucial structure-activity relationships (SAR), and provide detailed, field-proven protocols for their comprehensive evaluation.

The Chemical Rationale: Why Dihydroxy-Indene Derivatives?

The antioxidant efficacy of phenolic compounds is intrinsically linked to the presence of hydroxyl (-OH) groups on an aromatic ring.[3] These groups can donate a hydrogen atom to a free radical, effectively neutralizing it and forming a more stable phenoxyl radical in the process.[4][5] The stability of this resulting radical is paramount; greater stability means the antioxidant itself is less likely to become a pro-oxidant.

Dihydroxy-indene derivatives are compelling for several reasons:

-

Electron-Donating Hydroxyl Groups: The two hydroxyl groups significantly lower the bond dissociation energy (BDE) of the O-H bond, making hydrogen atom donation more favorable.[6]

-

Resonance Stabilization: The indene core, an aromatic system, allows for the delocalization of the unpaired electron of the resulting phenoxyl radical across the ring structure, which is a key factor in its stabilization.[5]

-

Structural Analogy to Flavonoids: The arrangement of hydroxyl groups can mimic the highly active catechol (3',4'-dihydroxy) moiety found in potent natural antioxidants like quercetin, suggesting a similar high scavenging potential.[4][7]

The primary mechanisms through which these derivatives exert their antioxidant effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Structure-Activity Relationships (SAR)

The antioxidant potency of dihydroxy-indene derivatives is not static; it is profoundly influenced by the number and position of the hydroxyl groups. Drawing parallels from extensive studies on flavonoids and other polyphenols, we can establish a predictive framework for designing highly active derivatives.[8][9]

Key SAR Principles:

-

Ortho-Dihydroxy (Catechol-like) Substitution: A 4,5- or 5,6-dihydroxy pattern on the indene ring is predicted to be highly effective. This arrangement facilitates the formation of an intramolecular hydrogen bond in the resulting phenoxyl radical, which greatly enhances its stability.[7]

-

Para-Dihydroxy (Hydroquinone-like) Substitution: A 4,7-dihydroxy pattern can also confer strong activity due to the potential for forming a stable quinone-like structure upon oxidation.

-

Electron-Donating/Withdrawing Groups: The addition of other substituents to the indene core can modulate antioxidant activity. Electron-donating groups (e.g., methyl, methoxy) can further stabilize the phenoxyl radical, enhancing activity, while electron-withdrawing groups may have the opposite effect.[10]

-

Steric Hindrance: Bulky groups near the hydroxyl moieties can impede the interaction with free radicals, potentially reducing scavenging activity.[10]

Experimental Evaluation: A Multi-Assay Approach

No single assay can fully capture the antioxidant potential of a compound. A tiered approach, starting with simple chemical assays and progressing to more biologically relevant cell-based models, is essential for a comprehensive evaluation.

Below are detailed protocols for three standard assays, chosen to provide complementary information on the antioxidant mechanism and efficacy.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from violet to yellow.[11][12]

Principle: DPPH• (Violet) + Antioxidant-H → DPPH-H (Yellow) + Antioxidant•

Materials:

-

DPPH (M.W. 394.32)

-

Methanol or Ethanol (Spectrophotometric grade)

-

Test Dihydroxy-indene derivatives

-

Positive Control: Ascorbic acid or Trolox

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~517 nm

Procedure:

-

Preparation of DPPH Stock Solution (0.1 mM):

-

Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol.

-

Store this solution in an amber bottle at 4°C. It should be prepared fresh.

-

-

Preparation of Test Samples and Standard:

-

Prepare a 1 mg/mL stock solution of each test derivative and the positive control (e.g., Ascorbic Acid) in methanol.

-

Perform serial dilutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[11]

-

-

Assay Protocol:

-

In a 96-well plate, add 100 µL of each sample dilution to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to all sample and control wells.

-

Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution (A_control).

-

Prepare a sample blank for each concentration containing 100 µL of the sample and 100 µL of methanol to correct for any intrinsic color of the sample.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[13]

-

-

Measurement:

-

Read the absorbance of all wells at 517 nm using the microplate reader.[11]

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - (A_sample - A_sample_blank)) / A_control ] * 100[11]

-

Plot the % Scavenging against the concentration of each derivative and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Scientist's Note: The DPPH assay is rapid and straightforward but is limited by its use of an artificial, non-physiological radical and its sensitivity to light and oxygen. Incubation in the dark is a critical step to ensure reproducibility.[14]

Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. It is applicable to both hydrophilic and lipophilic antioxidants.[15]

Principle: ABTS•+ (Blue/Green) + Antioxidant → ABTS (Colorless) + Oxidized Antioxidant

Materials:

-

ABTS diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate Buffered Saline (PBS) or Ethanol

-

Test Dihydroxy-indene derivatives

-

Positive Control: Trolox

-

96-well microplate and reader (~734 nm)

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

-

Preparation of ABTS•+ Working Solution:

-

Before the assay, dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 (± 0.02) at 734 nm.

-

-

Preparation of Test Samples and Standard:

-

Prepare stock solutions and serial dilutions of the test derivatives and Trolox standard as described in the DPPH protocol.

-

-

Assay Protocol:

-

Add 20 µL of each sample dilution to the wells of a 96-well plate.

-

Add 180 µL of the ABTS•+ working solution to all wells.

-

Prepare a control well with 20 µL of solvent and 180 µL of ABTS•+ working solution.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement:

-

Read the absorbance at 734 nm.[15]

-

-

Calculation:

-

Calculate the percentage of inhibition using a formula similar to the DPPH assay.

-

Create a standard curve using the Trolox dilutions.

-

Express the antioxidant activity of the test derivatives as Trolox Equivalent Antioxidant Capacity (TEAC), where TEAC is the concentration of Trolox having the equivalent antioxidant activity to a 1 mM concentration of the substance under investigation.

-

Scientist's Note: The ABTS radical is soluble in both aqueous and organic solvents, making this assay more versatile than DPPH. The pre-incubation step to generate the radical is crucial for assay consistency.[15]

Protocol: Cellular Antioxidant Activity (CAA) Assay

This assay measures antioxidant activity in a biologically relevant system by quantifying the inhibition of ROS-induced fluorescence inside living cells.[17]

Principle: The cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) diffuses into cells, where it is deacetylated by esterases to the non-fluorescent DCFH. In the presence of ROS (generated by an initiator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). An effective antioxidant will prevent this oxidation, resulting in lower fluorescence.[1][2]

Materials:

-

Human hepatocarcinoma (HepG2) cells or other suitable adherent cell line

-

96-well black, clear-bottom cell culture plates

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

DCFH-DA probe

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - Free radical initiator

-

Test Dihydroxy-indene derivatives

-

Positive Control: Quercetin

-

Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~538 nm)

Procedure:

-

Cell Seeding:

-

Seed HepG2 cells into a 96-well black microplate at a density that will achieve ~90-100% confluency after 24 hours.

-

-

Pre-incubation with Antioxidants:

-

After 24 hours, remove the culture medium.

-

Wash the cells gently with PBS.

-

Treat the cells with various concentrations of the test derivatives and Quercetin standard (prepared in treatment medium) for 1 hour. Include a vehicle control.

-

-

Probe Loading:

-

Remove the treatment medium.

-

Add medium containing DCFH-DA (e.g., 25 µM) to all wells and incubate for 60 minutes at 37°C.[2]

-

-

Induction of Oxidative Stress:

-

Measurement:

-

Immediately place the plate in a fluorescence reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Ex: 485 nm, Em: 538 nm) every 5 minutes for a total of 60 minutes.[2]

-

-

Calculation:

-

Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each sample and control.

-

Calculate the CAA unit for each sample: CAA Unit = 100 - ( (AUC_sample / AUC_control) * 100 )

-

Express results as Quercetin Equivalents (QE) by comparing the CAA units of the test derivatives to the Quercetin standard curve.

-

Scientist's Note: The CAA assay provides more biologically significant data as it accounts for cellular uptake, distribution, and metabolism of the test compound.[17] However, it is more complex and requires sterile cell culture facilities. Cell viability assays (e.g., MTT) should be run in parallel to ensure that the observed effects are due to antioxidant activity and not cytotoxicity.

Data Presentation and Interpretation

For clear comparison, the results from the in vitro and cellular assays should be summarized in a tabular format.